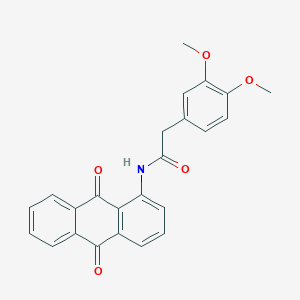![molecular formula C13H23N3OS B11597878 1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one CAS No. 685514-51-6](/img/structure/B11597878.png)
1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propan-2-one is a compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of the 1,2,4-triazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propan-2-one typically involves the reaction of 3-octyl-1H-1,2,4-triazole-5-thiol with 2-bromoacetone under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propan-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways:
Antibacterial and Antifungal Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and disrupting their metabolic processes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways, leading to cell death.
Coordination Chemistry: As a ligand, it forms stable complexes with metal ions, which can be used in catalysis and other applications.
Comparison with Similar Compounds
1-[(3-octyl-1H-1,2,4-triazol-5-yl)sulfanyl]propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
685514-51-6 |
|---|---|
Molecular Formula |
C13H23N3OS |
Molecular Weight |
269.41 g/mol |
IUPAC Name |
1-[(5-octyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C13H23N3OS/c1-3-4-5-6-7-8-9-12-14-13(16-15-12)18-10-11(2)17/h3-10H2,1-2H3,(H,14,15,16) |
InChI Key |
DHSFRIPKVDKQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NC(=NN1)SCC(=O)C |
solubility |
26 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5,7-dimethyl-2-(3-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate](/img/structure/B11597796.png)
![ethyl {(3Z)-3-[2-({6-[(E)-(hydroxyimino)methyl]pyridin-3-yl}carbonyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11597808.png)
![2-[2-(Thiazol-2-ylcarbamoyl)-ethyl]-hexanoic acid](/img/structure/B11597812.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11597828.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11597835.png)
![3-chloro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11597840.png)

![2-(phenoxymethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11597855.png)
![5-Methyl-2-(2-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11597863.png)
![N-[2-(morpholin-4-yl)-5-{4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}phenyl]benzamide](/img/structure/B11597871.png)
![1-{1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11597872.png)
![methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597884.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597892.png)

